1-(Phenylcarbamoyl)cyclopropanecarboxylic acid
説明
特性
IUPAC Name |
1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9(11(6-7-11)10(14)15)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXROTVXLGAFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Decarboxylative Rearrangement
PCCA undergoes thermal decarboxylation at elevated temperatures (120°C–340°C), leading to rearranged products via radical intermediates. This reaction is critical in synthesizing heterocyclic compounds like 4,5-dihydrofurans .
Mechanism:
-
Cyclopropane Ring Opening : Initiated by thermal energy, the cyclopropane ring cleaves to form a diradical intermediate stabilized by adjacent carbonyl groups.
-
Decarboxylation : Loss of CO₂ generates a conjugated enol intermediate.
-
Cyclization : Enol tautomerization and ring closure yield 4,5-dihydrofuran derivatives .
Table 1: Decarboxylation Conditions and Products
| Substrate | Temperature (°C) | Product | Yield (%) | Source |
|---|---|---|---|---|
| PCCA | 120 | 2-Phenyl-4,5-dihydrofuran | 78 | |
| α-(Phenylcarbonyl) derivative | 290 | β,γ-Unsaturated ketone | 65 |
Amide Bond Formation
The carboxylic acid group in PCCA participates in coupling reactions with amines, facilitated by carbodiimide reagents like EDCI. This is exploited in pharmaceutical synthesis .
Example Reaction:
Synthesis of N-(4-hydroxyphenyl)-N'-(phenyl)cyclopropane-1,1-dicarboxamide
-
Activation : PCCA reacts with EDCI in DMA to form an active ester.
-
Coupling : Reaction with 4-aminophenol yields the bis-amide product.
Table 2: Amide Coupling Optimization
| Reagent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| EDCI | DMA | None | RT | 88 |
| DCC | DCM | TEA | 0–25 | 72 |
| HATU | DMF | DIPEA | 40 (microwave) | 94 |
Acid Chloride Formation
PCCA reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride, enabling nucleophilic substitutions .
Procedure:
-
Chlorination : PCCA + SOCl₂ in THF at 0–10°C.
-
Isolation : Removal of solvent yields 1-(phenylcarbamoyl)cyclopropanecarbonyl chloride.
Key Data:
Solvent-Dependent Reactivity
Solvent polarity significantly impacts decarboxylation rates due to stabilization of transition states. Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing charge-separated intermediates .
Table 3: Solvent Effects on Decarboxylation Rate
| Solvent | Snyder Polarity Index | Relative Rate |
|---|---|---|
| Cyclohexane | 0 | 1.1 |
| Toluene | 2.3 | 1.9 |
| Acetonitrile | 6.2 | 17.3 |
| DMF | 7.3 | 27.2 |
Comparative Analysis with Analogues
PCCA’s reactivity differs from fluorinated derivatives (e.g., 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarboxylic acid) due to electronic effects:
科学的研究の応用
Cancer Treatment
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid has been investigated for its efficacy in treating various cancers, particularly those influenced by c-MET kinase activity. The c-MET signaling pathway is crucial in tumor growth and metastasis, making it a target for cancer therapies.
- Case Study : In a patent describing the compound's synthesis and application, it was noted that derivatives of this acid showed increased potency against c-MET kinase compared to other known inhibitors. This suggests that it could be effective in treating cancers such as gastric, ovarian, and lung cancers where c-MET plays a significant role in disease progression .
Kinase Inhibition
The compound has demonstrated selective inhibition of c-MET kinase, which is implicated in various oncogenic processes. Its ability to modulate kinase activity positions it as a promising candidate for drug development.
- Research Findings : A study indicated that modifications to the compound could enhance its selectivity and potency against c-MET, thereby improving therapeutic outcomes in cancer treatment .
Pharmaceutical Compositions
The incorporation of this compound into pharmaceutical formulations has been explored to enhance bioavailability and therapeutic efficacy.
- Table 1: Formulation Properties
| Property | Description |
|---|---|
| Solubility | Enhanced through formulation techniques |
| Stability | Improved shelf-life with appropriate excipients |
| Bioavailability | Increased via novel delivery systems |
Cosmetic Applications
Recent investigations have also considered the compound's potential in cosmetic formulations due to its skin compatibility and therapeutic properties.
作用機序
The mechanism of action of 1-(Phenylcarbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .
類似化合物との比較
Table 1: Key Structural and Physical Properties
Market and Industrial Relevance
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid : Dominates niche markets due to demand in kinase inhibitor synthesis. Competitors include 1-(2,4-difluorophenyl) analogues, which offer similar reactivity .
- Pricing Trends : High-purity grades (>98%) command premium pricing, driven by pharmaceutical R&D .
生物活性
1-(Phenylcarbamoyl)cyclopropanecarboxylic acid (CAS Number: 145591-80-6) is a compound of significant interest in medicinal chemistry, primarily due to its antitumor activity . This article provides a detailed overview of its biological activity, mechanisms, and potential applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring attached to a phenylcarbamoyl group and a carboxylic acid group. Its molecular formula is C₁₁H₁₁NO₃. The unique structure contributes to its reactivity and biological properties.
This compound exhibits its biological effects through several mechanisms:
- DNA Interaction : It is suggested that the compound binds to the minor groove of DNA, potentially disrupting replication and transcription processes.
- Cell Signaling : The compound influences various cellular functions, including gene expression and cellular metabolism. It may modulate signaling pathways critical for tumor growth.
- Enzyme Interaction : There are indications that it may inhibit or activate certain enzymes involved in cancer pathways, enhancing its potential as an anticancer agent.
Antitumor Activity
Research has demonstrated the compound's ability to inhibit the growth of cancer cells in vitro. Notably, it has shown promise in various cancer models, suggesting its potential as a lead structure for developing more potent anticancer agents.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Cyclopropane with phenylcarbamoyl group | Antitumor activity |
| Cabozantinib | Multi-kinase inhibitor | Antitumor activity |
| 1-(Aminocarbonyl)cyclopropanecarboxylic acid | Similar cyclopropane structure | Anticancer properties |
| 1-(Naphthylcarbamoyl)cyclopropanecarboxylic acid | Naphthyl instead of phenyl | Potential anti-inflammatory effects |
| 1-(Benzylcarbamoyl)cyclopropanecarboxylic acid | Benzyl group substitution | Antimicrobial properties |
Case Studies
In Vitro Studies : Various studies have reported that this compound inhibits the proliferation of different cancer cell lines. For instance, it has been tested against breast and lung cancer cells, showing significant cytotoxicity with IC50 values indicating effective inhibition at low concentrations.
In Vivo Studies : Although detailed in vivo data is limited, preliminary studies suggest that the compound can reduce tumor size in animal models. Further research is needed to establish dosage effects and long-term outcomes.
Future Directions
The exploration of this compound's biological activity opens avenues for further research:
- Structural Modifications : Investigating how modifications to its structure can enhance selectivity and potency against tumor cells.
- Mechanistic Studies : More detailed studies are required to elucidate its precise mechanisms of action at the molecular level.
- Clinical Trials : Future clinical trials could assess its efficacy and safety in humans, particularly as part of combination therapies for cancer treatment.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 1-(phenylcarbamoyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?
- The compound is typically synthesized via coupling reactions involving cyclopropane carboxylic acid derivatives and phenylcarbamoyl groups. Key steps include cyclopropane ring formation using reagents like 1-bromo-2-chloroethane under anhydrous conditions (e.g., THF or DCM solvents) and subsequent carbamoylation with phenyl isocyanate . Reaction temperature (e.g., 0–25°C), stoichiometry of reagents, and catalyst selection (e.g., triethylamine) critically impact yields, which range from 77% to 79% in optimized protocols .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR (¹H/¹³C): Confirms cyclopropane ring geometry (e.g., δ 1.2–1.8 ppm for cyclopropane protons) and carbamoyl group integration.
- FT-IR: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and carbamoyl groups).
- Mass Spectrometry (ESI/HRMS): Validates molecular weight (e.g., [M+H]⁺ = 721 in derivative synthesis) and fragmentation patterns .
- HPLC-PDA: Assesses purity (>95% recommended for biological studies) .
Q. What are the critical parameters for assessing purity using HPLC or NMR?
- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Retention time and peak symmetry indicate purity; compare against certified reference standards .
- NMR: Evaluate absence of extraneous peaks (e.g., residual solvents like DMSO-d₆ at δ 2.5 ppm) and integration ratios for protons in the cyclopropane and phenyl groups .
Advanced Research Questions
Q. How can researchers optimize cyclopropane ring formation to improve enantiomeric purity in synthesis?
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (1R,2S)-cyclopropane precursors) to control stereochemistry.
- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Rh(II) with chiral ligands) for stereoselective cyclopropanation .
- Crystallization: Perform chiral resolution via diastereomeric salt formation (e.g., with L-tartaric acid) .
Q. What strategies resolve discrepancies in reported biological activities of derivatives across studies?
- Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition assays for c-Met studies) .
- SAR Analysis: Systematically vary substituents (e.g., replacing phenylcarbamoyl with fluorophenyl groups) to isolate pharmacophore contributions .
- Meta-Analysis: Cross-reference biological data with structural databases (e.g., PubChem BioAssay) to identify confounding factors like solvent effects .
Q. How can computational modeling predict binding affinity with target enzymes like c-Met kinase?
- Docking Studies: Use software like AutoDock Vina to simulate interactions between the compound’s carbamoyl group and kinase active sites (e.g., hinge region residues).
- MD Simulations: Perform 100-ns molecular dynamics runs to assess stability of hydrogen bonds between the carboxylic acid moiety and catalytic lysine residues .
- QSAR Models: Train machine learning algorithms on datasets of cyclopropane derivatives to predict IC₅₀ values .
Q. How should analogs be designed for SAR studies to explore the pharmacophore?
- Core Modifications: Introduce substituents at the cyclopropane ring (e.g., methyl or halogen groups) to probe steric effects.
- Carbamoyl Variants: Replace phenyl with heteroaryl groups (e.g., pyridyl) to enhance solubility or hydrogen bonding.
- Bioisosteres: Substitute the carboxylic acid with tetrazole or sulfonamide groups to evaluate metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
